

# Spectroscopic Profile of 4,4'-Sulfonyldibenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4,4'-Sulfonyldibenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Sulfonyldibenzoic acid** (CAS No: 2449-35-6), a molecule of interest in materials science and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The empirical formula for **4,4'-Sulfonyldibenzoic acid** is  $C_{14}H_{10}O_6S$ , and it has a molecular weight of 306.29 g/mol. [1][2] The structure of this molecule, characterized by two carboxylic acid-functionalized phenyl rings linked by a sulfonyl group, gives rise to a distinct spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **4,4'-Sulfonyldibenzoic acid** are summarized below.

Table 1:  $^1H$  NMR Spectroscopic Data for **4,4'-Sulfonyldibenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.1-8.3	d	4H	Aromatic protons ortho to the sulfonyl group
~7.9-8.1	d	4H	Aromatic protons ortho to the carboxylic acid group
>13	br s	2H	Carboxylic acid protons

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4,4'-Sulfonyldibenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	Carboxylic acid carbon (C=O)
~143	Aromatic carbon attached to the sulfonyl group
~135	Aromatic carbon attached to the carboxylic acid group
~130	Aromatic C-H carbon
~128	Aromatic C-H carbon

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **4,4'-Sulfonyldibenzoic acid** are presented below.

Table 3: IR Spectroscopic Data for **4,4'-Sulfonyldibenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1320 and ~1160	Strong	S=O stretch (sulfonyl group)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~850	Strong	C-H bend (para-substituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **4,4'-Sulfonyldibenzoic acid** are listed below.

Table 4: Mass Spectrometry Data for **4,4'-Sulfonyldibenzoic Acid**

m/z	Relative Intensity (%)	Assignment
306	High	[M] <sup>+</sup> (Molecular ion)
289	Moderate	[M-OH] <sup>+</sup>
261	Moderate	[M-COOH] <sup>+</sup>
184	High	[M-SO <sub>2</sub> -2COOH] <sup>+</sup>
139	Moderate	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
121	Moderate	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for  $^1\text{H}$  and 75-125 MHz for  $^{13}\text{C}$ .

- **Sample Preparation:** A small amount of **4,4'-Sulfonyldibenzoic acid** is dissolved in a deuterated solvent, commonly dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), to a concentration of approximately 5-10 mg/mL.
- **Data Acquisition:** The sample is placed in a 5 mm NMR tube. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak ( $\text{DMSO-d}_6$  at  $\delta$  2.50 ppm for  $^1\text{H}$  and  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).[\[3\]](#)

## IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation (Mineral Oil Mull):** A few milligrams of the solid **4,4'-Sulfonyldibenzoic acid** are ground to a fine powder in an agate mortar.[\[4\]](#) A drop of mineral oil (Nujol) is added, and the mixture is further ground to create a uniform paste or mull.[\[4\]](#)
- **Data Acquisition:** The mull is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The assembled plates are placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean plates is typically subtracted.[\[4\]](#)

## Mass Spectrometry Protocol

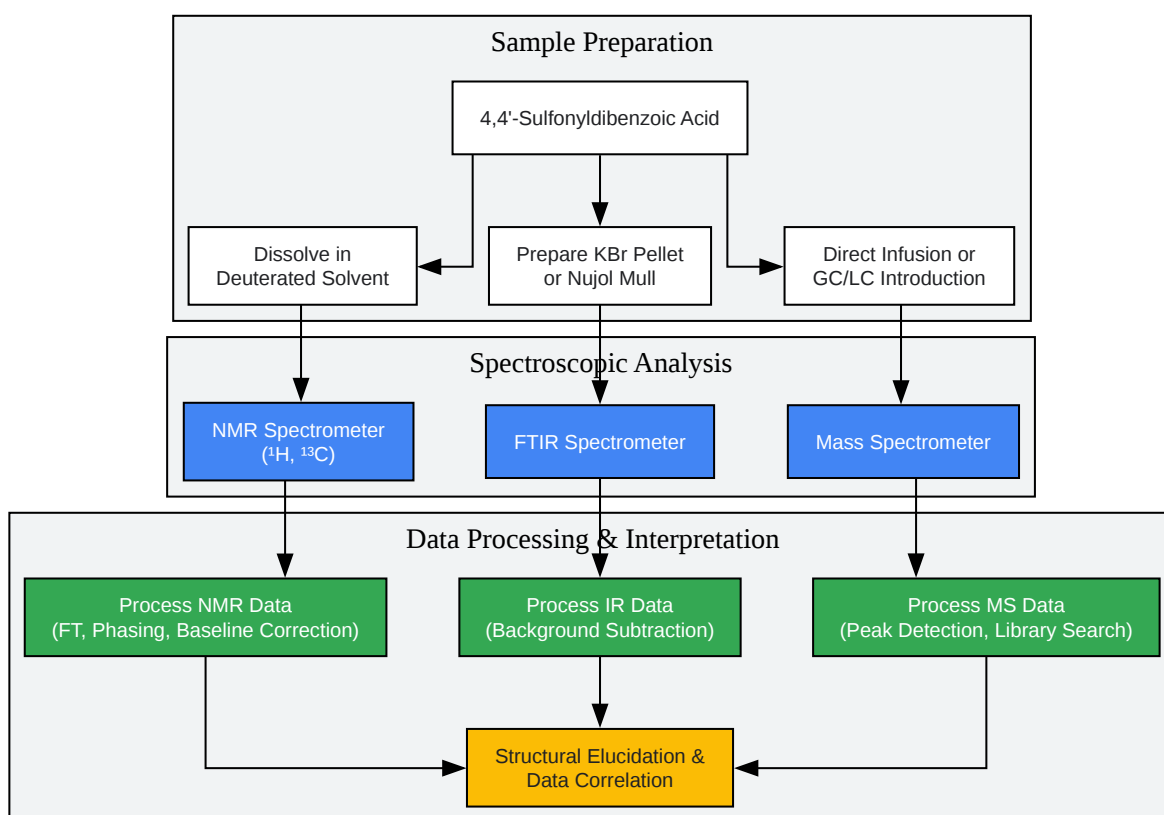
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system.

- **Sample Introduction:** For a solid sample like **4,4'-Sulfonyldibenzoic acid**, it can be introduced directly into the ion source using a solid probe.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule.[\[1\]](#) In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

## Logical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **4,4'-Sulfonyldibenzoic acid** is depicted below.



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Caption: General workflow for spectroscopic analysis.

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